molecular formula C16H16F3NO3S3 B2851167 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1706225-83-3

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2851167
CAS No.: 1706225-83-3
M. Wt: 423.48
InChI Key: RBEDXGGGXKYUFT-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring. Key structural elements include:

  • Thiophen-2-yl group: A five-membered aromatic ring with sulfur, contributing to π-π stacking interactions and metabolic stability.
  • 4-(Trifluoromethoxy)phenylsulfonyl moiety: A sulfonyl group linked to a trifluoromethoxy-substituted benzene ring, providing electron-withdrawing effects and enhanced lipophilicity.
  • Thiazepane core: A flexible seven-membered ring with a sulfur atom, which may influence conformational dynamics and binding affinity in biological systems.

Properties

IUPAC Name

7-thiophen-2-yl-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S3/c17-16(18,19)23-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-24-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEDXGGGXKYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences and Similarities

The compound is compared below with sulfonyl-containing 1,2,4-triazole derivatives (e.g., compounds [7–9] from ), which share functional group similarities but differ in core architecture:

Feature Target Compound 1,2,4-Triazole Analogs [7–9]
Core Structure Thiazepane (7-membered ring with sulfur) 1,2,4-Triazole (5-membered aromatic ring with 3 N atoms)
Sulfonyl Group 4-(Trifluoromethoxy)phenylsulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br)
Aromatic Substituents Thiophen-2-yl 2,4-Difluorophenyl
Key Functional Groups Trifluoromethoxy (electron-withdrawing), thiophene (π-rich) Halogens (Cl/Br), difluorophenyl (metabolic resistance)

Substituent Effects

  • Trifluoromethoxy vs. Halogens : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to chloro/bromo substituents in analogs . This may improve bioavailability.
  • Thiophene vs. Difluorophenyl : The thiophene’s π-electron density could favor interactions with aromatic residues in target proteins, whereas difluorophenyl groups in analogs provide steric bulk and resistance to oxidative metabolism.

Spectral Characterization

While spectral data for the target compound are unavailable, insights from analogs highlight methodologies for structural confirmation:

  • IR Spectroscopy : Analogs show C=S stretching (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹), confirming tautomeric forms . The target compound’s sulfonyl group would likely exhibit S=O stretches near 1350–1150 cm⁻¹.
  • NMR/MS : Triazole analogs rely on ¹H/¹³C-NMR for tautomer discrimination and MS for molecular ion validation . Similar approaches would apply to the thiazepane core.

Research Implications and Limitations

  • Pharmacological Potential: The trifluoromethoxy group in the target compound may offer superior pharmacokinetic properties compared to halogenated analogs, warranting in vitro activity assays.
  • Computational modeling (e.g., docking studies) could bridge this gap.
  • Tautomerism : Unlike triazole analogs, the thiazepane core lacks tautomeric variability, simplifying structural analysis.

Q & A

Q. What are the key synthetic strategies for constructing the thiazepane core in this compound?

The thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) is typically synthesized via cyclization reactions. Precursors such as β-amino thiols or halide-containing intermediates undergo nucleophilic substitution or ring-closing reactions. For example, a base (e.g., triethylamine) and polar aprotic solvents (e.g., THF) are used to facilitate cyclization. Post-cyclization, functionalization with sulfonyl and fluorinated aryl groups is achieved via sulfonylation (using sulfonyl chlorides) and Suzuki coupling (for aryl groups), respectively .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical techniques include:

  • NMR spectroscopy : To confirm the presence of sulfonyl (-SO₂), trifluoromethoxy (-OCF₃), and thiophene moieties via characteristic chemical shifts (e.g., sulfonyl protons at δ 3.5–4.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₅F₃NO₃S₃).
  • X-ray crystallography : Resolves bond lengths/angles, particularly for the sulfonyl-thiazepane junction .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The sulfonyl group confers thermal stability, but the thiazepane ring may degrade under strong acidic/basic conditions. Fluorinated aryl groups enhance oxidative stability, though prolonged exposure to light or moisture should be avoided. Storage recommendations: anhydrous environment, -20°C, under inert gas .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and sulfonyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy (-OCF₃) group deactivates the phenyl ring, directing electrophilic substitutions to the meta position. The sulfonyl group (-SO₂) stabilizes transition states in nucleophilic attacks on the thiazepane nitrogen, enabling regioselective functionalization. Computational studies (DFT) are recommended to map charge distribution .

Q. What experimental designs are optimal for assessing this compound’s bioactivity against enzyme targets?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases or kinases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to targets like GPCRs or ion channels.
  • Cellular assays : Evaluate membrane permeability via Caco-2 monolayers and cytotoxicity (IC₅₀) in HEK293 or HepG2 cells .

Q. How can contradictory data on sulfonyl-thiazepane derivatives’ solubility be resolved?

Discrepancies often arise from crystallinity vs. amorphous forms. Strategies include:

  • Hansen solubility parameters : Predict solvent compatibility.
  • Polymorph screening : Use solvents like ethanol/water mixtures to isolate stable crystalline forms.
  • Co-crystallization : With co-formers (e.g., succinic acid) to enhance aqueous solubility .

Methodological Recommendations

  • Synthetic Challenges : Optimize sulfonylation using microwave-assisted synthesis to reduce reaction time and improve yield .
  • Data Interpretation : Pair experimental results with molecular docking (e.g., AutoDock Vina) to rationalize bioactivity trends .

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